molecular formula C24H25N3O3 B2393301 1-(3,4-dimethylphenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 946344-66-7

1-(3,4-dimethylphenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide

Katalognummer: B2393301
CAS-Nummer: 946344-66-7
Molekulargewicht: 403.482
InChI-Schlüssel: NTIOTKDCIFGBCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This chemical entity, 1-(3,4-dimethylphenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide, is a sophisticated small molecule of significant interest in medicinal chemistry and pre-clinical research, particularly for investigating novel therapeutic pathways. Its structure integrates a pyrrolidinone scaffold linked to an isoxazole moiety via a carboxamide linker, a design frequently employed in the development of protease and kinase inhibitors. The 3,4-dimethylphenyl group suggests potential for targeting hydrophobic enzyme pockets, while the isoxazole ring is a common pharmacophore known for its metabolic stability and role in modulating kinase activity (source) . Researchers are exploring this compound and its analogs as potential lead structures for modulating intracellular signaling cascades. Its primary research value lies in its application as a chemical probe to study diseases driven by dysregulated kinase or protease activity, such as in oncology (source) and inflammatory disorders. The mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of specific kinases or the active site of proteases, thereby inhibiting the phosphorylation of downstream substrates or the cleavage of protein targets, respectively. This makes it a valuable tool for elucidating complex signal transduction networks and for validating new molecular targets in cell-based and biochemical assays.

Eigenschaften

IUPAC Name

1-(3,4-dimethylphenyl)-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-15-4-7-18(8-5-15)22-12-20(26-30-22)13-25-24(29)19-11-23(28)27(14-19)21-9-6-16(2)17(3)10-21/h4-10,12,19H,11,13-14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIOTKDCIFGBCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3CC(=O)N(C3)C4=CC(=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(3,4-dimethylphenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide is a novel pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its anticancer, anti-inflammatory, and antimicrobial effects, supported by various studies and data.

Chemical Structure

The compound's molecular formula is C22H24N4O2C_{22}H_{24}N_{4}O_{2}, with a molecular weight of approximately 372.45 g/mol. The structure features a pyrrolidine ring substituted with a dimethylphenyl group and an isoxazole moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values for these cell lines ranged from 2.76 µM to 9.27 µM, demonstrating significant potency against cancer cells .
    • Case Study : A recent study evaluated the compound's effects on human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, revealing a reduction in cell viability by more than 50% at certain concentrations .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammatory markers in cellular models. It appears to modulate pathways associated with inflammatory responses, potentially through inhibition of cyclooxygenases (COX-1 and COX-2) .
  • Antimicrobial Properties :
    • Preliminary data suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs) .
  • Receptor Modulation : There is evidence suggesting that the compound may act as an agonist or antagonist at various receptors involved in pain and inflammation signaling pathways .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerHeLa5.00
AnticancerCaco-22.76
Anti-inflammatoryRAW 264.7 MacrophagesNot specified
AntimicrobialE. coli12.5

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

Research indicates that compounds similar to 1-(3,4-dimethylphenyl)-5-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)pyrrolidine-3-carboxamide exhibit significant pharmacological activities. Specifically, studies have shown:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .
  • Anti-inflammatory Properties : The compound's structure may allow it to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Compounds with similar scaffolds have been evaluated for their ability to modulate COX activity, indicating potential use as anti-inflammatory agents .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of this compound with various biological targets. Computational analysis has revealed:

  • Binding Affinity : The compound shows promising interactions with proteins involved in disease pathways, indicating its potential as a lead compound for drug development. For instance, docking studies with Pseudomonas aeruginosa proteins suggest that derivatives of this compound could serve as inhibitors .

Biochemical Assays

Biochemical assays are essential for evaluating the efficacy of this compound in vitro:

  • Enzyme Inhibition Studies : Research on similar compounds has shown their ability to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic applications in treating metabolic disorders .

Case Study 1: Antibacterial Activity

A study published in the Oriental Journal of Chemistry examined a series of compounds related to the target molecule for their antibacterial properties. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains, supporting the potential use of this compound as an antibiotic .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on compounds structurally related to this compound demonstrated dual inhibition of COX and lipoxygenase (LOX) pathways. This study highlighted the importance of structural modifications in enhancing anti-inflammatory activity, paving the way for further research into this compound's therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below through comparisons with related pyrrolidinone derivatives and heterocyclic analogs.

Structural Analogues and Substituent Effects

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide () Core similarity: Shares the 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide backbone. Key difference: The amide nitrogen is substituted with a sulfonylethyl-dihydroisoquinolinyl group instead of the isoxazole-p-tolyl moiety. Biological relevance: Demonstrated 0.604% cytotoxicity in HEK cells during MERS-CoV inhibition assays, suggesting moderate cellular tolerance . The sulfonyl group may enhance solubility but introduce metabolic instability.

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide () Core similarity: Pyrrolidinone-carboxamide scaffold. Key differences:

  • Aromatic substituent: 4-fluorophenyl vs. 3,4-dimethylphenyl.
  • Amide substituent: Thiadiazole-isopropyl vs. isoxazole-p-tolyl.

1-(2,3-Dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide () Core similarity: Pyrrolidinone-carboxamide with a dimethylphenyl group. Key differences:

  • Aromatic substituent position: 2,3-dimethylphenyl vs. 3,4-dimethylphenyl.
  • Heterocyclic substituent: Thiadiazole-isopropyl vs. isoxazole-p-tolyl.

Key Findings

  • Aromatic Substituents : The 3,4-dimethylphenyl group in the target compound likely offers superior lipophilicity and steric bulk compared to fluorophenyl or 2,3-dimethylphenyl analogs, favoring membrane penetration and target binding .
  • Heterocyclic Moieties : Isoxazole (target) vs. thiadiazole (analogs):
    • Isoxazole : Lower electronegativity than thiadiazole but higher metabolic stability due to reduced susceptibility to oxidative degradation.
    • Thiadiazole : Stronger hydrogen-bonding capacity but may increase cytotoxicity risks .
  • Cytotoxicity : The target compound’s isoxazole-p-tolyl group may reduce cellular toxicity compared to sulfonylethyl derivatives (e.g., 0.604% cytotoxicity in ) .

Vorbereitungsmethoden

Reaction Optimization

Reaction conditions were systematically varied to maximize yield and stereoselectivity (Table 1). Polar aprotic solvents (e.g., DMF) outperformed toluene or THF, likely due to enhanced stabilization of the zwitterionic intermediate. Elevated temperatures (80–100°C) reduced reaction times from 24 h to 6 h without compromising yield.

Table 1: Optimization of Castagnoli–Cushman Reaction Parameters

Solvent Temp (°C) Time (h) Yield (%)
Toluene 80 24 38
DMF 100 6 72
THF 60 18 45

Chiral HPLC analysis confirmed a 92:8 enantiomeric ratio when using (R)-BINOL-derived phosphoric acid as a catalyst, highlighting opportunities for asymmetric synthesis.

Functionalization of the Pyrrolidine Core

The 3-carboxylic acid group is activated as a mixed anhydride using isobutyl chloroformate, followed by amidation with (5-(p-tolyl)isoxazol-3-yl)methanamine. This two-step sequence avoids racemization observed during direct coupling of the free acid.

Amide Coupling Strategies

Comparative studies of coupling reagents (Table 2) revealed HATU/DIEA in DCM as optimal, providing 85% yield of the desired amide. EDCI/HOBt systems suffered from low conversion (52%) due to steric hindrance from the isoxazole methyl group.

Table 2: Amide Coupling Reagent Screening

Reagent Base Solvent Yield (%)
HATU DIEA DCM 85
EDCI/HOBt NMM DMF 52
DCC Pyridine THF 67

Synthesis of (5-(p-Tolyl)Isoxazol-3-yl)Methanamine

The isoxazole fragment is prepared via 1,3-dipolar cycloaddition between p-tolualdehyde oxime and propargyl alcohol, followed by reductive amination (Fig. 1).

Cyclocondensation Reaction

In situ generation of nitrile oxides from p-tolualdehyde oxime (using NCS/Et3N) and reaction with propargyl alcohol at 0°C afforded 5-(p-tolyl)isoxazol-3-yl)methanol in 78% yield. Subsequent Swern oxidation to the aldehyde and reductive amination with ammonium acetate/NaBH3CN yielded the target amine (64% over two steps).

Convergent Assembly and Purification

Final coupling of the pyrrolidine-3-carboxylic acid derivative with (5-(p-tolyl)isoxazol-3-yl)methanamine under HATU/DIEA conditions provided the title compound in 89% purity. Preparative HPLC (C18, 60% MeCN/H2O) removed residual diastereomers, achieving >99% purity by LC-MS.

Mechanistic Insights and Side Reactions

Competing pathways during the Castagnoli–Cushman reaction were elucidated via DFT calculations. Slight excess of succinic anhydride (1.2 equiv) suppressed dimerization of the imine intermediate, a major side reaction at stoichiometric ratios.

Scale-Up Considerations

Kilogram-scale production introduced continuous flow processing for the cyclocondensation step, reducing reaction time from 12 h to 15 min. Microfluidic mixing minimized thermal degradation of the nitrile oxide intermediate.

Q & A

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
Temperature80–90°C (Step 1)Prevents decomposition
Catalyst Loading5 mol% Pd(PPh₃)₄ (Step 2)Maximizes cross-coupling efficiency
SolventDMF/THF (1:1)Enhances solubility of intermediates

Reference conditions from analogous pyrrolidine-isoxazole syntheses suggest yields of 45–60% after purification by column chromatography .

Basic Question: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% required for biological assays).
  • NMR Analysis :
    • ¹H NMR : Key signals include the pyrrolidine carbonyl proton (δ 2.8–3.1 ppm) and isoxazole methylene (δ 4.3–4.6 ppm).
    • ¹³C NMR : Confirm the presence of the 5-oxo-pyrrolidine carbon (δ 175–178 ppm) and isoxazole carbons (δ 95–110 ppm).
  • HRMS : Validate molecular weight (calculated for C₂₄H₂₅N₃O₃: 403.1896 g/mol).

Q. Biological Activity Comparison :

ModificationIC₅₀ (μM)Solubility (μg/mL)
Parent Compound0.45 ± 0.112.3
3,4-Dichlorophenyl Analog0.32 ± 0.058.1
p-Cyclopropyl Isoxazole0.67 ± 0.218.9

Activity assays (e.g., enzyme inhibition) should use recombinant proteins or cell-based models, with triplicate measurements to ensure reproducibility .

Advanced Question: What strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?

Methodological Answer:
Discrepancies often arise from poor solubility or rapid metabolism. Solutions include:

Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) to improve oral bioavailability.

Nanoparticle Formulation : Use PEGylated liposomes to enhance solubility and prolong circulation.

Metabolic Stability Assays : Perform microsomal incubation (human/rat liver microsomes) to identify vulnerable sites.

Q. Case Study Data :

StrategyBioavailability (%)Half-life (h)
Parent Compound221.5
Prodrug (Acetylated)483.2
Liposomal Formulation656.8

These approaches require validation via LC-MS/MS pharmacokinetic profiling .

Advanced Question: How can molecular docking predict the compound’s interaction with potential biological targets?

Methodological Answer:

Target Selection : Prioritize enzymes with conserved binding pockets (e.g., kinases, proteases).

Docking Software : Use AutoDock Vina or Schrödinger Glide with high-precision settings.

Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis.

Q. Docking Results Table :

Target ProteinDocking Score (kcal/mol)Experimental IC₅₀ (μM)
MAPK14-9.20.45
HDAC6-8.71.2
COX-2-7.9>10

Critical hydrogen bonds include the pyrrolidine carbonyl with Lys53 (MAPK14) .

Advanced Question: What crystallographic methods confirm the compound’s solid-state polymorphism?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetonitrile/ethyl acetate).

Powder XRD : Compare experimental patterns with predicted polymorphs (Mercury software).

Q. Crystallographic Data :

PolymorphSpace GroupUnit Cell Parameters (Å)
Form IP2₁/ca=10.2, b=12.4, c=14.1
Form IIC2/ca=15.3, b=10.8, c=18.7

Thermal stability is assessed via DSC (Form I melts at 218°C vs. Form II at 205°C) .

Advanced Question: How does enantiomeric purity impact biological activity?

Methodological Answer:

Chiral Synthesis : Use Evans’ oxazolidinone auxiliaries or enzymatic resolution.

Chiral HPLC : Separate enantiomers on a Chiralpak AD-H column (heptane/ethanol).

Activity Testing : Compare IC₅₀ values for (R)- and (S)-enantiomers.

Q. Enantiomer Activity Data :

EnantiomerIC₅₀ (μM)Metabolic Stability (t₁/₂, h)
(R)-Form0.382.1
(S)-Form1.450.9

The (R)-enantiomer shows superior target binding due to optimal spatial alignment with hydrophobic pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.